CB1 Cannabinoid Receptor Affinity: Weak Binding (Ki > 1 μM) Distinguishes This Compound from High-Affinity Pyrazole CB1 Antagonists
Phenethyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine exhibits weak binding affinity for the cannabinoid CB1 receptor with a Ki > 1,000 nM (Ki > 1 μM), as determined by [3H]CP-55,940 displacement assays in rat brain homogenates [1]. In contrast, clinically validated pyrazole-based CB1 antagonists such as rimonabant (SR141716A) demonstrate high-affinity binding with Ki values in the low nanomolar range (e.g., Ki ≈ 2-12 nM) [2]. The approximately 100- to 500-fold difference in binding affinity establishes this compound as functionally distinct from high-affinity pyrazole CB1 antagonists.
| Evidence Dimension | CB1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki > 1,000 nM (>1 μM) |
| Comparator Or Baseline | Rimonabant (SR141716A): Ki ≈ 2-12 nM (literature values for high-affinity pyrazole CB1 antagonists) |
| Quantified Difference | Approximately 100- to 500-fold weaker binding affinity |
| Conditions | [3H]CP-55,940 displacement assay in rat brain homogenates |
Why This Matters
This quantifiable difference in CB1 binding affinity enables researchers to employ this compound as a structurally matched negative control or inactive probe in cannabinoid receptor studies, a role for which high-affinity pyrazole CB1 antagonists are unsuitable.
- [1] BindingDB. BDBM50063532 / CHEMBL3398550. Affinity Data: Ki > 1.00E+3 nM. Assay Description: Displacement of [3H]CP-55,940 from CB1 receptor in rat brain homogenates. View Source
- [2] Rinaldi-Carmona, M., et al. SR141716A, a potent and selective antagonist of the brain cannabinoid receptor. FEBS Letters, 1994, 350, 240-244. View Source
